![molecular formula C27H33NO2 B12612505 2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol CAS No. 649749-92-8](/img/structure/B12612505.png)
2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol is an organic compound that belongs to the class of alkylated phenols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with isobutylene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions usually involve elevated temperatures around 70°C to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous flow systems to ensure efficient production. The reaction mixture is often subjected to distillation to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Catalysts like Lewis acids (e.g., aluminum chloride) are often employed.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols .
Scientific Research Applications
2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol has several scientific research applications:
Chemistry: Used as an antioxidant to prevent the oxidation of other compounds.
Biology: Investigated for its potential as a stabilizer in biological samples.
Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.
Industry: Utilized as a stabilizer in fuels, lubricants, and polymers to enhance their longevity and performance
Mechanism of Action
The mechanism of action of 2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This action is facilitated by the phenolic hydroxyl group, which can easily donate hydrogen atoms .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: Similar in structure but lacks the phenoxyanilino moiety.
2,6-Di-tert-butylphenol: Another alkylated phenol with two tert-butyl groups but different substitution patterns.
Butylated hydroxytoluene (BHT): A well-known antioxidant with a similar tert-butyl group arrangement.
Properties
CAS No. |
649749-92-8 |
|---|---|
Molecular Formula |
C27H33NO2 |
Molecular Weight |
403.6 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-[(2-phenoxyanilino)methyl]phenol |
InChI |
InChI=1S/C27H33NO2/c1-26(2,3)20-16-19(25(29)22(17-20)27(4,5)6)18-28-23-14-10-11-15-24(23)30-21-12-8-7-9-13-21/h7-17,28-29H,18H2,1-6H3 |
InChI Key |
CMSBBFJIOTVPIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CNC2=CC=CC=C2OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


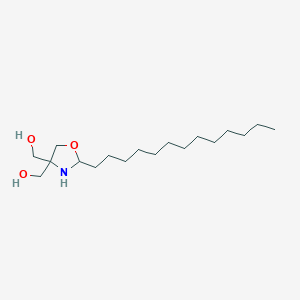
methyl}-1H-pyrrol-2-yl)(pentafluorophenyl)methanone](/img/structure/B12612429.png)
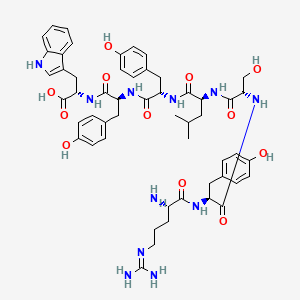
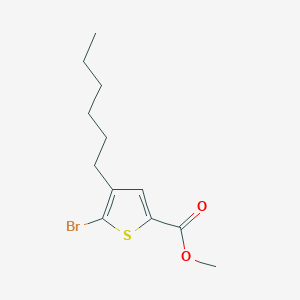
![Methyl 6-bromo[2,2'-bipyridine]-4-carboxylate](/img/structure/B12612443.png)
silane](/img/structure/B12612460.png)
![3-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1H-indazole](/img/structure/B12612475.png)
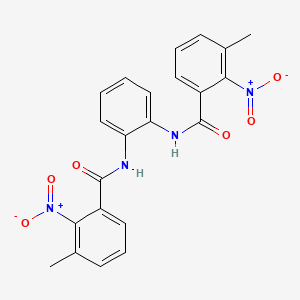
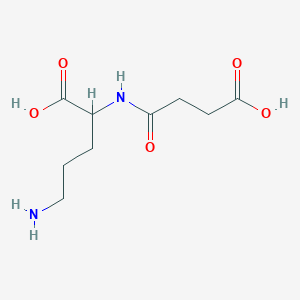
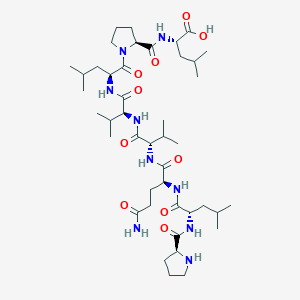

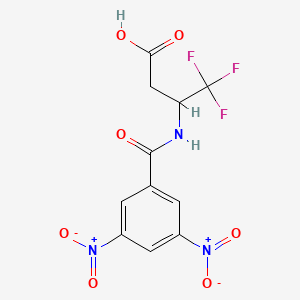
![N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12612514.png)
![Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro-](/img/structure/B12612516.png)
